molecular formula C3H8N2OS B3051311 1-(2-Sulfanylethyl)urea CAS No. 32810-20-1

1-(2-Sulfanylethyl)urea

Cat. No.: B3051311
CAS No.: 32810-20-1
M. Wt: 120.18 g/mol
InChI Key: XLCDSNFXNIFAJK-UHFFFAOYSA-N
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Description

1-(2-Sulfanylethyl)urea is a urea derivative characterized by a sulfhydryl (-SH) group attached to an ethyl chain, which is further linked to the urea moiety. The sulfanyl group confers unique reactivity, enabling participation in disulfide bond formation and thiol-based conjugation reactions.

Properties

IUPAC Name

2-sulfanylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c4-3(6)5-1-2-7/h7H,1-2H2,(H3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCDSNFXNIFAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286521
Record name 1-(2-sulfanylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32810-20-1
Record name NSC46315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-sulfanylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-mercaptoethylamine with an isocyanate under mild conditions. The reaction typically proceeds in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of 1-(2-Sulfanylethyl)urea often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Sulfanylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Sulfanylethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylethyl)urea involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function and activity. The urea moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Hydroxyethyl-Substituted Ureas

Example : 1-(2-Hydroxy-2-phenylethyl)urea ()

  • Structural Difference : Replaces the sulfanyl (-SH) group with a hydroxyl (-OH) group.
  • Synthesis : Reported yields of 95–99% via optimized routes, suggesting efficient synthesis for hydroxyethyl derivatives compared to sulfanylethyl analogs, which may require specialized handling due to thiol reactivity .

Aryl/Alkyl-Substituted Ureas

Examples :

  • 1-Ethyl-1-(2-methylphenyl)urea ():
    • Molecular Formula : C₁₀H₁₄N₂O; Molecular Weight : 178.23 g/mol.
    • Hazards : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2), highlighting safety concerns absent in sulfanylethyl analogs .
  • 1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea ():
    • Molecular Formula : C₁₇H₂₆N₂OS; Molecular Weight : 306.47 g/mol.
    • Key Feature : The benzylsulfanyl group increases steric bulk and lipophilicity, likely altering pharmacokinetic properties compared to simpler sulfanylethyl derivatives .

Sulfanylethyl-Containing Compounds

Examples :

  • Bis(2-sulfanylethyl)amino Peptide Ligands (): Application: Used in native chemical ligation for protein synthesis, leveraging thiol-disulfide exchange. This suggests that 1-(2-sulfanylethyl)urea could serve as a precursor or intermediate in bioconjugation .

Sulfonamide Ureas

Example: 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea ():

  • Structural Feature : Incorporates a sulfonamide group instead of sulfanyl.
  • Implication : Sulfonamides enhance stability and binding affinity in drug design, contrasting with sulfanylethyl groups, which prioritize redox activity .

Key Findings

  • Synthetic Accessibility : Hydroxyethyl ureas exhibit higher synthetic yields (95–99%) compared to sulfanylethyl analogs, which may require controlled conditions to manage thiol oxidation .
  • Safety Profiles : Aryl/alkyl-substituted ureas (e.g., 1-ethyl-1-(2-methylphenyl)urea) pose significant acute toxicity risks, whereas sulfanylethyl derivatives may prioritize handling precautions for thiol reactivity .
  • Functional Group Impact : Sulfanylethyl groups enable redox activity and conjugation, contrasting with sulfonamides () or hydroxyl groups (), which enhance stability or solubility, respectively .

Biological Activity

1-(2-Sulfanylethyl)urea is an organic compound characterized by a urea group attached to a sulfanylethyl moiety. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological interactions and mechanisms of action is crucial for exploring its therapeutic applications.

  • IUPAC Name: 2-sulfanylethylurea
  • Molecular Weight: 120.18 g/mol
  • CAS Number: 32810-20-1
  • Chemical Structure:
    InChI 1S C3H8N2OS c4 3 6 5 1 2 7 h7H 1 2H2 H3 4 5 6 \text{InChI 1S C3H8N2OS c4 3 6 5 1 2 7 h7H 1 2H2 H3 4 5 6 }

Synthesis

1-(2-Sulfanylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 2-mercaptoethylamine with an isocyanate under mild conditions, typically in an aqueous medium, making it an environmentally friendly process.

Biological Activity

The biological activity of 1-(2-Sulfanylethyl)urea has been investigated in various studies, focusing on its potential therapeutic properties.

Anticancer Properties

Preliminary investigations suggest that 1-(2-Sulfanylethyl)urea may possess anticancer activity. The urea moiety can interact with enzymes involved in cancer cell proliferation. In vitro studies are necessary to elucidate the specific mechanisms and efficacy against different cancer cell lines.

The mechanism by which 1-(2-Sulfanylethyl)urea exerts its biological effects likely involves:

  • Interaction with Enzymes: The urea group may inhibit specific enzymes critical for cellular metabolism.
  • Binding to Receptors: The sulfanyl group can form bonds with various biomolecules, influencing their function and activity.

Case Studies and Research Findings

While direct case studies on 1-(2-Sulfanylethyl)urea are scarce, related compounds have been studied extensively:

Compound Biological Activity Reference
N,N'-Dipalmityl UreaInduces neutrophil chemotactic activity
ThioureasAntimicrobial and anticancer activitiesGeneral findings from related literature
SulfonylureasUsed as antidiabetic drugsComparative analysis with similar compounds

Future Directions

Further research is essential to explore:

  • In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Detailed Mechanistic Studies: To identify specific molecular targets and pathways affected by 1-(2-Sulfanylethyl)urea.
  • Comparative Analysis: With structurally similar compounds to establish a clearer understanding of its unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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